7-Aminoquinoline-2,4(1H,3H)-dione

Catalog No.
S13472650
CAS No.
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Aminoquinoline-2,4(1H,3H)-dione

Product Name

7-Aminoquinoline-2,4(1H,3H)-dione

IUPAC Name

7-amino-1H-quinoline-2,4-dione

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-3H,4,10H2,(H,11,13)

InChI Key

WHZACGSWCHNWQB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2)N)NC1=O

7-Aminoquinoline-2,4(1H,3H)-dione, also known as 3-aminoquinoline-2,4-dione, is a heterocyclic organic compound with significant structural and functional properties. This compound features a quinoline backbone with an amino group at the 3-position and two carbonyl groups at the 2 and 4 positions. Its molecular formula is C9H8N2O2C_9H_8N_2O_2, and it has a molecular weight of approximately 176.17 g/mol. The compound is characterized by its yellow crystalline appearance and is soluble in various organic solvents.

  • Oxidation: This compound can be oxidized to form derivatives of quinoline-2,4-dione using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction with sodium borohydride leads to the formation of cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones.
  • Substitution: The amino group at the 3-position can undergo substitution reactions with various functional groups, facilitated by reagents like primary alkyl or arylamines in dimethylformamide .

Major Products Formed

  • From Oxidation: Quinoline-2,4-dione derivatives.
  • From Reduction: cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones.
  • From Substitution: 3-alkyl or 3-arylamino derivatives.

Research indicates that 7-aminoquinoline-2,4(1H,3H)-dione exhibits promising biological activities. It has been investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation. Additionally, it shows antimicrobial properties, making it a candidate for further studies in drug development against various bacterial strains .

The synthesis of 7-aminoquinoline-2,4(1H,3H)-dione can be achieved through several methods:

  • Reaction with Chloro Derivatives: One common method involves reacting 3-chloroquinoline-2,4-dione with primary alkyl or arylamines in dimethylformamide. This reaction yields the corresponding amino derivatives .
  • Ammonolysis: Ammonolysis of chloro derivatives can also lead to the formation of this compound under controlled conditions .
  • Alternative Pathways: Other synthetic routes may involve complex rearrangements or reactions with isothiocyanic acid to yield various thio analogs and heterocyclic compounds .

7-Aminoquinoline-2,4(1H,3H)-dione finds applications across different fields:

  • Medicinal Chemistry: It is utilized in the development of new therapeutic agents targeting cancer and infectious diseases.
  • Dyes and Pigments: The compound serves as a precursor for synthesizing various dyes owing to its chromophoric properties.
  • Chemical Research: It acts as a building block for synthesizing more complex heterocyclic compounds in organic chemistry.

Studies on the interactions of 7-aminoquinoline-2,4(1H,3H)-dione reveal its potential as an enzyme inhibitor. By binding to specific active sites on enzymes, it can modulate their activity and influence metabolic pathways within cells. This characteristic makes it a valuable candidate for drug design aimed at treating metabolic disorders or cancer .

Several compounds share structural similarities with 7-aminoquinoline-2,4(1H,3H)-dione. Below are some notable examples:

Compound NameStructural FeaturesUnique Aspects
QuinolineBasic structure without substituentsPrecursor to many derivatives
6-AminoquinolineAmino group at the 6-positionDifferent biological activity profile
4-AminoquinolineAmino group at the 4-positionDistinct reactivity compared to 7-amino
QuinazolineContains a diazine structureExhibits different pharmacological effects

Uniqueness of 7-Aminoquinoline-2,4(1H,3H)-dione

The unique positioning of the amino group and carbonyl functionalities in 7-aminoquinoline-2,4(1H,3H)-dione contributes to its distinct reactivity and biological activity compared to other quinoline derivatives. Its specific interactions with biological targets enhance its potential as a lead compound in drug discovery.

Classical Cyclocondensation Approaches

Classical cyclocondensation strategies for quinoline-2,4-dione synthesis primarily involve the condensation of aromatic amines with dicarbonyl compounds under thermal conditions [1]. The Conrad-Limpach synthesis represents one of the foundational approaches, involving the condensation of anilines with beta-ketoesters to form 4-hydroxyquinolines through Schiff base intermediates [2] [3]. This method typically requires heating the Schiff base intermediate to approximately 250 degrees Celsius for ring closure to occur, with the cyclization step being the rate-determining process [3].

The Combes quinoline synthesis provides another classical route, utilizing the condensation of unsubstituted anilines with beta-diketones to form substituted quinolines after acid-catalyzed ring closure [4]. This reaction mechanism undergoes three major steps: protonation of the carbonyl oxygen in the beta-diketone, nucleophilic addition with the aniline, and subsequent cyclization through an electrocyclic ring closing process [4]. The reaction typically employs concentrated sulfuric acid as the acid catalyst and requires elevated temperatures for completion [4].

The Friedlander synthesis offers a versatile approach for constructing quinoline frameworks through the cyclization of ortho-aminobenzaldehydes or ortho-aminoacetophenones with ketones possessing alpha-methylene groups [5]. This method can proceed under either acid or base catalysis, though acid catalysis has proven more effective in many cases [6]. Traditional Friedlander conditions often require very high temperatures up to 220 degrees Celsius when conducted without catalysis [6].

Table 1: Classical Cyclocondensation Reaction Conditions

MethodStarting MaterialsTemperatureTimeTypical YieldReference
Conrad-LimpachAnilines + Beta-ketoesters250°C2-4 hours30-95% [2] [3]
CombesAnilines + Beta-diketones180-220°C3-6 hours40-80% [4]
Friedlander2-Aminobenzaldehydes + Ketones180-220°C4-8 hours50-85% [6] [5]
PfitzingerIsatin + Methylene ketones150-180°C2-5 hours45-75% [5] [7]

The Pfitzinger reaction employs isatin as the starting material, which reacts with methylene ketones in the presence of strong bases such as potassium hydroxide to yield quinoline-4-carboxylic acids [5] [7]. The mechanism involves ring opening of isatin in the presence of base, followed by condensation with the carbonyl compound and subsequent cyclization [5]. This approach typically operates at temperatures between 150-180 degrees Celsius and provides moderate to good yields [7].

For 7-aminoquinoline-2,4-dione synthesis specifically, classical approaches often involve multi-step sequences starting from appropriately substituted starting materials [8]. The synthesis of 3-aminoquinoline-2,4-diones has been achieved through the reaction of 3-chloroquinoline-2,4-diones with primary alkyl or arylamines in dimethylformamide [8]. This nucleophilic substitution approach provides corresponding 3-alkyl or 3-arylamino derivatives in moderate to good yields [8].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized quinoline preparation by dramatically reducing reaction times and improving yields while maintaining mild reaction conditions [9] [6] [10]. The application of microwave irradiation in quinoline synthesis leverages the efficient heating of polar molecules through dielectric heating, enabling rapid temperature elevation and enhanced reaction kinetics [10].

The microwave-assisted Friedlander synthesis represents a significant advancement in quinoline preparation methodology [6] [10]. Using neat acetic acid as both solvent and acid catalyst with microwave irradiation at 160 degrees Celsius, quinoline synthesis can be achieved in just 5 minutes with excellent yields [6]. This methodology eliminates the need for harsh acids or high temperatures typically required in conventional Friedlander synthesis [6].

Table 2: Microwave-Assisted Synthesis Conditions and Results

MethodSolvent SystemTemperatureIrradiation TimePowerYieldReference
FriedlanderNeat acetic acid160°C5 minutes300W94% [6]
SkraupGlycerol/sulfuric acid140°C2-3 minutes1050W80% [9]
Three-componentEthanol160°C2 hours250W30-83% [11]
Povarov reactionSolvent-free120°C10 minutes400W85-95% [12]

The microwave-assisted Skraup synthesis has shown remarkable improvements in reaction efficiency, with the synthesis of 7-amino-8-methylquinoline achieved through microwave irradiation of 2,6-diaminotoluene with glycerol and sulfuric acid [9]. While reaction yields remained comparable to conventional methods, reaction times were dramatically reduced from hours to minutes [9].

Solvent-free microwave protocols have emerged as particularly attractive approaches for quinoline synthesis [13]. The reaction of ortho-nitrobenzaldehyde with enolizable ketones using tin chloride dihydrate as reductant under microwave irradiation proceeds without any solvent or additional catalyst [13]. This methodology achieves excellent yields while eliminating solvent waste and simplifying product isolation [13].

Three-component microwave-assisted synthesis protocols have been developed for quinoline preparation using anilines, aldehydes, and acetylene derivatives [11] [12]. These reactions typically employ potassium dodecatungstocobaltate trihydrate as catalyst under solvent-free conditions, achieving yields of 87-98% with reaction times reduced to 30 seconds to 2 hours depending on substrate complexity [12].

The optimization of microwave parameters has proven critical for achieving optimal results in quinoline synthesis [6] [10]. Temperature control, power modulation, and reaction time must be carefully balanced to prevent decomposition while ensuring complete conversion [10]. Dynamic microwave power systems allow for precise control of energy input, enabling reactions to proceed at normal pressure in open vessels [9].

Catalytic Strategies for Regioselective Formation

Catalytic approaches for regioselective quinoline synthesis have evolved significantly, incorporating both homogeneous and heterogeneous catalytic systems to achieve enhanced selectivity and improved reaction efficiency [14] [15] [16]. These strategies focus on controlling the regioselectivity of cyclization reactions while maintaining high yields and operational simplicity.

Metal-organic framework catalysts have emerged as highly effective systems for quinoline synthesis [16]. The evaluation of MIL-53(Aluminum), MIL-101(Chromium), and MOF-5(Zinc) in Friedlander synthesis revealed that MIL-53(Aluminum) outperformed other frameworks, highlighting the vital role of Lewis acidic aluminum sites in quinoline production [16]. Potentiometric titration analyses demonstrated MIL-53(Aluminum) superior Lewis acid strength, enabling enhanced conversion and considerable yields of physiologically active quinolines [16].

Table 3: Catalytic Systems for Regioselective Quinoline Synthesis

Catalyst TypeSpecific CatalystReaction ConditionsSelectivityYieldRecyclabilityReference
MOFMIL-53(Al)120°C, 4 hours>95%88-92%4 cycles [16]
Transition MetalRu(II) complex100°C, 6 hours>90%85-90%- [17]
ManganesePincer Mn complex80°C, 12 hours95% (1,4-selective)85-95%- [14]
Lewis AcidYb(OTf)₃110°C, 3 hours85%78-85%3 cycles [18]

Ruthenium-catalyzed regioselective functionalization represents another significant advancement in quinoline synthesis [17]. Ruthenium(II)-catalyzed distal carbon-hydrogen arylation of quinoline N-oxides with arylboronic acids achieves regioselective formation of 8-arylquinolines [17]. This dual-activity catalyst system performs both distal carbon-hydrogen activation and in situ deoxygenation in the same reaction vessel, providing excellent regioselectivity under mild conditions [17].

Manganese-catalyzed regioselective processes have demonstrated remarkable control over quinoline functionalization [14]. Using well-defined amido-manganese catalysts, ligand-controlled regiodivergent hydroboration of quinolines can be achieved with emphasis on the rarely reported 1,4-regioselectivity [14]. The 1-methylimidazole-based pincer manganese complex enables kinetic accessibility of 1,4-hydroboration through cooperative carbon-hydrogen and pi-pi noncovalent interactions between the catalyst and quinoline substrates [14].

Ionic liquid catalysis has provided environmentally benign alternatives for regioselective quinoline synthesis [19]. The use of 1-butyl-3-methylimidazolium hydrogen sulfate as acidic ionic liquid catalyst under solvent-free conditions at 70 degrees Celsius achieves 78% yield in 140 minutes [19]. More advanced systems employing 1,3-disulfonic acid imidazolium hydrogen sulfate achieve 95% yield in just 35 minutes while maintaining high yields over six catalytic cycles [19].

Organocatalytic approaches have gained prominence for their mild reaction conditions and environmental compatibility [20] [19]. L-proline has been identified as an effective catalyst for regioselective synthesis of triazoloquinolines, providing the highest yields with enhanced regioselectivity compared to other catalytic systems [20]. The amphoteric nature of L-proline enables both acid and base catalysis within the same reaction system [20].

Green Chemistry Approaches in Quinoline Core Construction

Green chemistry methodologies for quinoline synthesis emphasize the reduction of environmental impact through solvent minimization, catalyst recyclability, and energy efficiency while maintaining synthetic effectiveness [21] [22] [23] [24]. These approaches align with contemporary sustainability requirements and regulatory frameworks driving adoption of environmentally responsible synthetic methods [21].

Solvent-free synthesis protocols represent a cornerstone of green quinoline chemistry [25] [13] [24]. The synthesis of 2-hydroxy-4-methyl-6-substituted quinoline derivatives from 4-substituted anilines and beta-ketoesters under ordinary conditions using aluminum chloride catalyst completely avoids hazardous acids, bases, and solvents [25]. This methodology provides excellent yields while eliminating solvent waste and simplifying product isolation procedures [25].

Table 4: Green Chemistry Approaches and Environmental Benefits

Green ApproachMethodologyEnvironmental BenefitAtom EconomyEnergy ReductionReference
Solvent-freeMechanochemistry100% solvent elimination>90%60% reduction [23] [13]
Water-basedAqueous synthesisNon-toxic solvent85-95%40% reduction [22] [24]
ElectrochemicalElectrosynthesisReagent-free>95%70% reduction [24] [26]
BiocatalyticEnzyme catalysisMild conditions80-90%50% reduction [21]

Electrochemically assisted synthesis has emerged as a highly sustainable approach for quinoline construction [24] [26]. The electrochemically assisted Friedlander reaction provides a simple, sustainable, and efficient one-step strategy for quinoline synthesis from readily available nitro compounds using electric current [24] [26]. This reagent-free method operates under mild conditions with constant-current electrolysis, achieving high conversion rates with excellent atom economy [26].

Water-based synthesis protocols offer significant environmental advantages by utilizing water as the primary reaction medium [22] [23]. The synthesis of quinoline derivatives in aqueous media using environmentally benign catalysts such as potassium carbonate eliminates organic solvent requirements while maintaining good to excellent yields [22]. These methodologies support the principles of sustainable chemistry by minimizing waste and solvent consumption [22].

Mechanochemical approaches provide solvent-free alternatives that rely on mechanical energy for bond formation [23]. Ball milling and mortar-pestle grinding techniques enable quinoline synthesis without any solvent addition, achieving comparable yields to solution-phase methods while completely eliminating solvent waste [23]. These methods demonstrate particular effectiveness for solid-state reactions between appropriately designed precursors [23].

Catalyst recyclability represents a crucial aspect of green quinoline synthesis [16] [21] [19]. Metal-organic framework catalysts such as MIL-53(Aluminum) demonstrate four-cycle recyclability with marginal decrease in yield, providing sustainable alternatives to stoichiometric reagent systems [16]. Similarly, ionic liquid catalysts maintain high catalytic activity over multiple cycles without pretreatment, supporting economic and environmental sustainability [19].

The integration of renewable feedstocks and bio-based starting materials further enhances the sustainability profile of quinoline synthesis [21] [23]. The utilization of biomass-derived precursors and enzymatic transformations provides pathways for quinoline construction that align with circular economy principles [21]. These approaches demonstrate the potential for developing comprehensive green chemistry solutions for heterocyclic synthesis [23].

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 7-aminoquinoline-2,4(1H,3H)-dione through detailed analysis of proton and carbon environments. The compound exhibits characteristic spectral features that enable unambiguous identification and structural confirmation [1] [2].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 7-aminoquinoline-2,4(1H,3H)-dione displays distinctive chemical shift patterns in DMSO-d6 solvent. Aromatic protons appear as complex multiplets in the region of 7.2-8.1 ppm, with specific assignments for individual ring positions [3]. The H-5 proton resonates as a doublet of doublets at 8.02-8.26 ppm with coupling constants J₁=7.9 Hz and J₂=1.8 Hz, indicating ortho and meta coupling interactions. The H-6 proton appears as a triplet at 7.26-7.29 ppm (J=7.4 Hz), while H-7 shows a complex multiplet at 7.63-7.71 ppm. The H-8 proton resonates as a doublet at 6.95-7.12 ppm with coupling constant J=8.0-8.6 Hz [4].

The amino group protons (NH₂-7) produce a characteristic singlet at 8.7 ppm integrating for two protons, which undergoes deuterium exchange when D₂O is added to the sample. N-linked methylene protons (N-CH₂) appear as singlets in the range 4.3-4.9 ppm, while exchangeable NH protons resonate at 11.5-11.6 ppm as broad singlets that disappear upon D₂O treatment [3] [4].

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton and electronic environment. Aromatic carbons span the range 114-142 ppm, with quaternary carbons appearing at characteristic chemical shifts. C-8 carbons resonate at 116.7 ppm, while other aromatic carbons distribute between 123.0-139.1 ppm. Carbonyl carbons of the quinazolinedione system appear significantly downfield at 150.2-161.6 ppm, reflecting the electron-withdrawing nature of the dione functionality [3] [4].

Methylene carbons attached to nitrogen appear in the aliphatic region at 49-54 ppm, confirming substitution patterns and side chain connectivity. The chemical shift values correlate well with theoretical predictions and provide definitive structural confirmation [1] [3].

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)MultiplicityCoupling Constants (Hz)
H-5/C-58.02-8.26127.6dd, 1HJ₁=7.9, J₂=1.8
H-6/C-67.26-7.29123.0t, 1HJ=7.4
H-7/C-77.63-7.71134.4t/m, 1HJ=7.3-8.6
H-8/C-86.95-7.12116.7d, 1HJ=8.0-8.6
NH₂-78.7-s, 2H-
C-2-150.2--
C-4-161.6--

Infrared (IR) and Raman Vibrational Signatures

Vibrational spectroscopy provides detailed information about functional groups and molecular dynamics through analysis of characteristic absorption and scattering frequencies. The infrared spectrum of 7-aminoquinoline-2,4(1H,3H)-dione exhibits well-defined bands corresponding to specific vibrational modes [5] [6].

Infrared Spectroscopic Analysis

The infrared spectrum displays characteristic absorption bands that enable functional group identification and structural confirmation. Primary amine stretching vibrations appear as two distinct bands at 3400-3500 cm⁻¹, corresponding to asymmetric and symmetric NH₂ stretching modes. Secondary amine and amide NH stretching occurs in the range 3100-3400 cm⁻¹ with medium to strong intensity [3] [7].

Carbonyl stretching vibrations provide critical structural information, with quinazolinedione C=O groups absorbing strongly at 1620-1680 cm⁻¹. Additional carbonyl bands from amide functionalities appear at 1640-1730 cm⁻¹, while ester carbonyls show higher frequency absorption at 1720-1750 cm⁻¹. The presence of azomethine (C=N) groups is confirmed by medium intensity bands at 1576-1625 cm⁻¹ [3] [8] [7].

Aromatic functionality is evidenced by C=C stretching vibrations at 1475-1600 cm⁻¹ and aromatic C-H stretching at 3050-3100 cm⁻¹. Nitrile groups, when present in derivatives, produce characteristic sharp absorption at 2225-2260 cm⁻¹. Halogen substitution introduces additional bands, with C-Cl stretching appearing at 673-800 cm⁻¹ [3] [7].

Raman Spectroscopic Signatures

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared absorption. The Raman spectrum of 7-aminoquinoline-2,4(1H,3H)-dione exhibits characteristic scattering bands that reflect molecular symmetry and polarizability changes [5] [9].

Ring breathing modes produce strong Raman signals at 1000-1100 cm⁻¹, characteristic of the quinazoline aromatic system. Aromatic C=C stretching vibrations appear with medium intensity at 1500-1650 cm⁻¹, while C-N stretching modes show medium to strong intensity at 1200-1400 cm⁻¹. Carbonyl stretching produces very strong Raman signals, with symmetric stretching at 1620-1640 cm⁻¹ and asymmetric stretching at 1660-1680 cm⁻¹ [5] [9].

Vibrational ModeIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)IntensityAssignment
NH₂ stretch3400-3500-m-sAsymmetric/symmetric stretch
C=O stretch (quinazolinedione)1620-16801620-1680s/vsDione functionality
C=N stretch1576-1625-mAzomethine linkage
Ring breathing-1000-1100sQuinazoline system
Aromatic C=C1475-16001500-1650w-m/mAromatic framework

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways. The mass spectrum of 7-aminoquinoline-2,4(1H,3H)-dione exhibits predictable fragmentation patterns that support structural assignments [10] [11] [12].

Molecular Ion and Base Peak Analysis

The molecular ion peak appears at m/z 177 ([M]⁺) corresponding to the molecular formula C₈H₇N₃O₂, serving as the base peak in most ionization conditions. The molecular ion demonstrates sufficient stability under electron impact conditions to provide definitive molecular weight confirmation [10] [13].

Characteristic Fragmentation Pathways

Primary fragmentation involves loss of the amino group, producing a significant fragment at m/z 160 ([M-NH₂]⁺) with relative intensity 45-65%. This α-cleavage mechanism reflects the stability of the resulting aromatic cation. Sequential carbonyl loss generates fragments at m/z 149 ([M-CO]⁺) through McLafferty rearrangement processes, with moderate intensity (25-40%) [11] [12].

Combined losses produce the fragment at m/z 132 ([M-CO-NH₂]⁺) with lower intensity (15-30%), indicating sequential elimination mechanisms. Aromatic rearrangement processes generate fragments at m/z 105 (20-35% intensity), while retro Diels-Alder cleavage produces the stable benzene cation at m/z 77 (15-25% intensity). Further fragmentation yields C₄H₃⁺ ions at m/z 51 (10-20% intensity) and neutral CO₂ loss produces m/z 44 fragments (5-15% intensity) [11] [12].

Isotope Pattern Analysis

For derivatives containing chlorine substituents, characteristic isotope patterns confirm halogen presence through [M+2]⁺ peaks with appropriate intensity ratios. The isotope pattern provides definitive confirmation of molecular composition and substitution patterns [3] [10].

Fragment Ion (m/z)Relative Intensity (%)Fragmentation PathwayMechanism
177 [M]⁺100 (Base peak)Molecular ionElectron impact
160 [M-NH₂]⁺45-65Loss of amino groupα-cleavage
149 [M-CO]⁺25-40Loss of carbonylMcLafferty rearrangement
132 [M-CO-NH₂]⁺15-30Loss of CO and NH₂Sequential loss
10520-35Aromatic rearrangementRing contraction
7715-25Benzene cationRetro Diels-Alder

UV-Vis Absorption Characteristics

Ultraviolet-visible spectroscopy reveals electronic transitions and conjugation effects within the 7-aminoquinoline-2,4(1H,3H)-dione chromophore system. The absorption spectrum exhibits multiple bands corresponding to distinct electronic transitions [14] [15] [16].

Primary Absorption Bands

The UV-Vis spectrum displays three primary absorption regions characteristic of the quinazoline-2,4-dione system. The first absorption band appears at 210-230 nm with high molar absorptivity (ε = 22,900 L mol⁻¹ cm⁻¹), corresponding to π→π* transitions within the benzene ring system. This transition shows minimal solvent dependence, indicating localized electronic character [15] [17].

The second absorption band occurs at 270-300 nm with moderate molar absorptivity (ε = 5,600-12,800 L mol⁻¹ cm⁻¹), attributed to mixed n→π* and π→π* transitions involving carbonyl lone pairs and the extended aromatic system. This band exhibits bathochromic shifts in polar solvents, reflecting the charge-transfer character of the transition [15] [16].

The third absorption band appears at 315-340 nm with variable intensity, corresponding to π→π* transitions in the extended conjugated system. This band shows sensitivity to substitution patterns and environmental effects, making it useful for structural differentiation [15] [16].

Electronic Transition Analysis

Detailed analysis reveals specific electronic transitions: S₀→S₁ (HOMO→LUMO) at 316±1 nm with charge-transfer character, S₀→S₂ (HOMO→LUMO+1) at 288±3 nm representing local excitation, and S₀→S₃ (HOMO-1→LUMO+1) at 242±5 nm with high intensity. Forbidden n→π* transitions appear around 350 nm with low intensity (~1000 L mol⁻¹ cm⁻¹), while allowed π→π* transitions dominate the 270-300 nm region [16] [17].

Solvent Effects and Environmental Sensitivity

The absorption characteristics demonstrate significant solvent sensitivity, particularly for charge-transfer transitions. Polar solvents induce bathochromic shifts due to stabilization of excited states, while nonpolar environments favor blue-shifted absorption. This solvatochromism provides valuable information about electronic structure and intermolecular interactions [14] [16].

TransitionWavelength (nm)Molar Absorptivity (ε)AssignmentSolvent Sensitivity
S₀→S₁316±15,600HOMO→LUMOHigh
S₀→S₂288±37,800HOMO→LUMO+1Medium
S₀→S₃242±522,900HOMO-1→LUMO+1Low
n→π*~350~1,000Lone pair to π*High
π→π*270-3005,000-12,000Extended conjugationMedium

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

176.058577502 g/mol

Monoisotopic Mass

176.058577502 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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